tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate
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Overview
Description
tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and a ketone can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or radical addition.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the spirocyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the spirocyclic ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamate group or the spirocyclic ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacologically active agent. Its spirocyclic structure and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is particularly important as it can improve the bioavailability and potency of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the spirocyclic structure can provide rigidity and specificity in molecular interactions. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3R)-3-(methyl)-8-azaspiro[4.5]decan-1-yl)carbamate
- tert-Butyl ((1R,3R)-3-(ethyl)-8-azaspiro[4.5]decan-1-yl)carbamate
- tert-Butyl ((1R,3R)-3-(fluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate distinguishes it from similar compounds. This group is known to significantly enhance the metabolic stability, lipophilicity, and overall pharmacokinetic properties of the compound, making it a valuable candidate in drug development.
Properties
Molecular Formula |
C15H25F3N2O2 |
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Molecular Weight |
322.37 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4R)-2-(trifluoromethyl)-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C15H25F3N2O2/c1-13(2,3)22-12(21)20-11-8-10(15(16,17)18)9-14(11)4-6-19-7-5-14/h10-11,19H,4-9H2,1-3H3,(H,20,21)/t10-,11+/m0/s1 |
InChI Key |
KYSMQZPSCNKUNA-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC12CCNCC2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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